1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Description

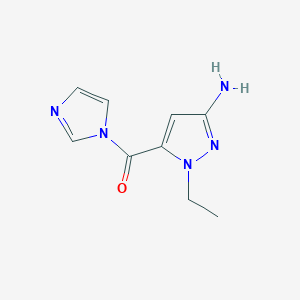

1-Ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine (molecular weight: 205.22 g/mol) is a pyrazole derivative featuring an ethyl group at the N1 position, an amine at C3, and an imidazole ring connected via a carbonyl group at C5 (Fig. 1).

Properties

IUPAC Name |

(5-amino-2-ethylpyrazol-3-yl)-imidazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-2-14-7(5-8(10)12-14)9(15)13-4-3-11-6-13/h3-6H,2H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUOFKMQQOJBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with imidazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole or pyrazole derivatives.

Scientific Research Applications

1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Bioactivity: The imidazole-carbonyl group in the target compound enables dual hydrogen bonding (carbonyl as acceptor, imidazole NH as donor), which is absent in simpler analogs like 1-ethyl-1H-pyrazol-5-amine . This feature may enhance binding to enzymes or receptors, as seen in kinase inhibitors .

Impact of Heterocycles :

- Replacement of the imidazole with a pyrazole-methyl group () reduces polarity, which could limit solubility but increase membrane permeability. Pyrazole-pyrazole systems are common in agrochemicals (e.g., triazole-based pesticides) .

- Pyrrolidine-carbonyl analogs () replace the imidazole with a saturated five-membered ring, reducing aromatic interactions but enhancing stability against oxidative metabolism .

Aromatic vs. Aliphatic Substituents :

- Aryl-substituted derivatives like 5-(4-chlorophenyl)-1-phenyl-N-(p-tolyl)-1H-pyrazol-3-amine () exhibit significant hydrophobicity, favoring interactions with hydrophobic enzyme pockets. Such compounds have demonstrated antitumor activity in preclinical studies .

Biological Activity

1-Ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1856102-37-8

- Molecular Formula : C10H13N5O

- Molecular Weight : 219.24 g/mol

The compound features both imidazole and pyrazole rings, which are known for their roles in various biological processes. The unique structure allows for interactions with multiple biological targets, making it a subject of interest in drug discovery.

Antitumor Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the ability of similar pyrazole compounds to inhibit BRAF(V600E) and EGFR, which are critical in cancer cell proliferation. The presence of the imidazole ring enhances the compound's ability to interact with these targets effectively .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies indicated that pyrazole derivatives can inhibit the growth of bacteria and fungi. Specifically, compounds with similar structures have been tested against strains such as Staphylococcus aureus and Candida albicans, showing effective minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This mechanism suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and other interactions with active sites on enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or inflammatory pathways.

- Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that contribute to disease processes.

Study on Antitumor Activity

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, enhancing therapeutic efficacy through synergistic effects .

Antimicrobial Efficacy Assessment

In a comparative study of antimicrobial activities, this compound was tested against several bacterial strains. The findings revealed that it had an MIC lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Summary of Research Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : React ethyl hydrazine with β-keto esters or nitriles under acidic conditions to form the 1-ethyl-pyrazol-3-amine scaffold. Hydrazine hydrate in ethanol (80°C, 6–8 hrs) is commonly used, as demonstrated in analogous pyrazole syntheses .

Imidazole Carbonylation : Introduce the imidazole-1-carbonyl group at position 5 via a coupling reaction. Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF, activating the carbonyl group for nucleophilic attack by the pyrazole intermediate.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor reactions via TLC and confirm purity by HPLC (>95%) .

Advanced: How can computational modeling optimize the compound’s binding affinity for target enzymes?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the imidazole carbonyl group and active-site residues (e.g., Factor Xa’s S1 pocket, as seen in razaxaban derivatives). Prioritize poses with hydrogen bonds to catalytic residues .

Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational flexibility in the pyrazole ring.

QSAR Analysis : Corolate substituent electronic properties (Hammett σ values) with inhibitory activity. Modify the ethyl group or imidazole substituents to enhance hydrophobicity or reduce steric hindrance .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify the NH₂ protons (δ 4.8–5.2 ppm, broad singlet, D₂O exchangeable) and imidazole protons (δ 7.2–8.1 ppm, aromatic). The ethyl group appears as a triplet (CH₂, δ 1.2–1.4 ppm) and quartet (CH₃, δ 3.4–3.6 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and pyrazole/imidazole carbons (δ 140–160 ppm).

IR Spectroscopy : Detect carbonyl stretching (1680–1720 cm⁻¹) and NH₂ bending (1590–1650 cm⁻¹) .

Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching C₁₀H₁₂N₆O (theoretical MW: 232.24 g/mol).

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C, 1% DMSO) to minimize solvent effects. Use reference inhibitors (e.g., rivaroxaban for Factor Xa studies) as positive controls .

Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate IC₅₀ values from multiple studies. Account for variables like cell line (HEK293 vs. CHO) or enzyme source (recombinant vs. plasma-derived).

Structural Validation : Verify compound identity in conflicting studies via X-ray crystallography (SHELX refinement ) or 2D NMR (HSQC, HMBC) to rule out isomerism or degradation.

Advanced: What strategies improve metabolic stability during preclinical development?

Methodological Answer:

Cytochrome P450 Avoidance : Replace labile groups (e.g., morpholine) with metabolically stable substituents. Fluorination of the ethyl group or imidazole ring reduces oxidation susceptibility.

Plasma Protein Binding (PPB) Reduction : Introduce polar groups (e.g., hydroxyl, carboxyl) to lower logP. For example, replacing the ethyl with a trifluoromethyl group improved PPB in razaxaban analogs .

Prodrug Design : Mask the amine group as an acetyl or phosphonate ester to enhance oral bioavailability. Hydrolyze in vivo via esterases.

Basic: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications :

- Position 1 : Replace ethyl with cyclopropyl or isopropyl to assess steric effects.

- Position 5 : Substitute imidazole with triazole or thiazole to evaluate heterocycle specificity.

Functional Group Variation :

- Replace the carbonyl with sulfonamide (SO₂NH₂) to alter hydrogen-bonding capacity.

- Introduce electron-withdrawing groups (e.g., NO₂) on the imidazole to modulate electronic effects.

Screening : Test derivatives in enzyme inhibition assays (e.g., Factor Xa, kinase panels) at 10 μM concentration. Prioritize compounds with >50% inhibition for dose-response analysis .

Advanced: Which crystallographic methods validate the compound’s 3D structure?

Methodological Answer:

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate reflections with APEX3 .

Structure Solution : Apply SHELXT for direct methods or SHELXD for heavy-atom phasing. Refine with SHELXL using full-matrix least-squares on F² .

Validation : Check R-factor convergence (<5%), electron density maps (omit maps for disordered regions), and PLATON/CHECKCIF for geometric outliers.

Basic: What are the key considerations for in vitro biological screening?

Methodological Answer:

Cell Viability Assays : Use MTT or resazurin in HEK293 or HepG2 cells (48 hrs exposure, 1–100 μM range). Include Triton X-100 (1%) as a positive control for cytotoxicity.

Enzyme Inhibition : Perform kinetic assays (e.g., chromogenic substrates for proteases) with 10-min pre-incubation. Calculate Ki values using Cheng-Prusoff equation .

Selectivity Profiling : Screen against off-target enzymes (e.g., thrombin, trypsin) at 10× IC₅₀ to assess specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.